Dimethylhistaprodifen

Description

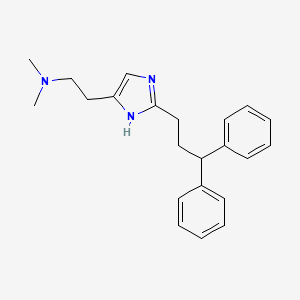

Structure

3D Structure

Properties

Molecular Formula |

C22H27N3 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C22H27N3/c1-25(2)16-15-20-17-23-22(24-20)14-13-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,13-16H2,1-2H3,(H,23,24) |

InChI Key |

GNBOIGBQIBQOIA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

dimethylhistaprodifen |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Dimethylhistaprodifen

Precursor Synthesis and Derivatization Pathways

The primary precursor for the synthesis of the histaprodifen (B1243894) scaffold is 4,4-diphenylbutyronitrile. The synthesis of this key intermediate can be achieved through various organic chemistry routes. One documented method involves the reaction of diphenylmethane (B89790) with 3-bromopropionitrile (B1265702). In this process, a strong base, such as n-butyllithium complexed with tetramethylethylenediamine (TMEDA), is used to deprotonate diphenylmethane, forming a carbanion. This nucleophilic carbanion then undergoes an alkylation reaction with 3-bromopropionitrile to yield 4,4-diphenylbutyronitrile. The reaction conditions are crucial to ensure high yield and purity of the final product.

Another approach for a related precursor, 4-bromo-2,2-diphenylbutyronitrile, involves the reaction of diphenyl acetonitrile (B52724) with ethylene (B1197577) dibromide in the presence of a phase-transfer catalyst like benzalkonium bromide and a strong base such as sodium hydroxide. nih.gov This method highlights alternative strategies for constructing the carbon skeleton necessary for histaprodifen synthesis.

Synthetic Routes to Dimethylhistaprodifen and its Nα-Substituted Analogues

The construction of this compound from its precursors involves the formation of the central imidazole (B134444) ring, followed by the functionalization of the side chain to introduce the dimethylamino group.

Cyclization Reactions for Imidazole Nucleus Formation

The formation of the imidazole nucleus in histaprodifens is a critical step that establishes the core heterocyclic structure. A common method begins with the conversion of the precursor, 4,4-diphenylbutyronitrile, into the corresponding methyl imidate. This is typically achieved by treating the nitrile with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. acs.orgnih.gov

The resulting methyl imidate is then subjected to a cyclization reaction. This involves reacting the imidate with a suitable three-carbon synthon that will form the remainder of the imidazole ring and the attached side chain. Reagents such as 2-oxo-4-phthalimido-1-butyl acetate (B1210297) or 2-oxo-1,4-butanediol are used in liquid ammonia. acs.orgnih.govresearchgate.net This cyclization reaction introduces the 3,3-diphenylpropyl substituent at the 2-position of the imidazole ring, a key structural feature for the high H₁-receptor activity of histaprodifens. acs.orgresearchgate.net The use of a phthalimido-protected amine in the side chain allows for subsequent deprotection and further functionalization.

Alkylation and Functionalization Strategies

Following the formation of the imidazole ring with a protected aminoethyl side chain, the synthesis of this compound requires the removal of the protecting group and subsequent methylation of the primary amine. The phthalimido group is typically removed under alkaline conditions to yield the primary amine, histaprodifen.

The Nα,Nα-dimethylation of histaprodifen can be accomplished through several standard alkylation methods. One common approach is reductive amination. A highly efficient method for this transformation is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comyoutube.com This one-pot reaction involves treating the primary amine (histaprodifen) with an excess of formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.comgoogleapis.comambeed.com The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid to the monomethylated amine. The process repeats to yield the tertiary, dimethylated amine. wikipedia.orgyoutube.com A significant advantage of the Eschweiler-Clarke reaction is that it specifically produces the tertiary amine without the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgyoutube.com

Alternatively, direct alkylation using an alkylating agent like methyl iodide can be employed to produce methylated derivatives such as methylhistaprodifen (B1243362) and this compound.

Structure-Driven Design of this compound Derivatives

The design of this compound and its analogues is based on extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for the histamine (B1213489) H₁-receptor. gardp.org The development of histaprodifens represented a significant advancement, as they were among the first H₁-receptor agonists to exhibit higher potency than histamine itself. nih.gov

Key structural features that contribute to the high activity of this compound include:

The 3,3-diphenylpropyl substituent at the 2-position of the imidazole ring : This bulky, lipophilic group is crucial for the high affinity of histaprodifens for the H₁-receptor. acs.orgresearchgate.net Molecular modeling studies suggest that this group allows the molecule to adopt a binding mode different from that of histamine, contributing to its increased potency. acs.org The imidazole ring of histaprodifens is proposed to be oriented 'upside down' compared to histamine in the receptor binding pocket. acs.org

Nα-alkylation : The methylation of the amino group in the side chain significantly influences the pharmacological profile. Both methylhistaprodifen and this compound demonstrate greater functional potency than the parent compound, histaprodifen. acs.orgnih.govnih.gov This suggests that the Nα-methyl groups contribute favorably to the interaction with the receptor. In studies on pithed rats, methylhistaprodifen and this compound were found to be highly potent H₁-receptor agonists. nih.gov

The design of derivatives has also explored modifications to the Nα-substituent, such as introducing imidazolylalkyl and pyridylalkyl groups, which has led to the discovery of even more potent H₁-receptor agonists. nih.govacs.org These studies continue to refine the pharmacophore model for H₁-receptor agonists.

Strategies for Isotopic Labeling in Research Applications

Isotopic labeling of pharmacologically active compounds is a vital tool for various research applications, including metabolism studies, receptor binding assays, and in vivo imaging. While specific studies on the isotopic labeling of this compound are not prominently documented, established methods for labeling similar imidazole-containing compounds can be applied.

A common strategy for introducing deuterium (B1214612), a stable isotope of hydrogen, is through hydrogen-deuterium exchange reactions. For imidazole derivatives, this can be achieved using various catalytic systems. For instance, Raney nickel-catalyzed hydrogen isotope exchange in a continuous flow system has been shown to be effective for labeling nitrogen-containing heterocycles, including imidazoles. This method offers a broad applicability for labeling complex pharmaceutical compounds.

Another approach involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of deuterium oxide (D₂O). This method can facilitate the exchange of protons on the imidazole ring and adjacent alkyl chains with deuterium. The specific conditions, such as temperature and pressure, can be optimized to control the extent and position of deuterium incorporation. The use of microwave irradiation has also been reported to accelerate such H/D exchange reactions in the presence of a suitable catalyst.

For the introduction of radioactive isotopes like tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), synthetic routes would need to be adapted to incorporate a labeled precursor. For example, in the synthesis of this compound, a tritiated or ¹⁴C-labeled methylating agent, such as [³H]methyl iodide or [¹⁴C]methyl iodide, could be used in the final N-methylation step. High specific activity tritiation of methylated histamine analogues has been reported, providing a basis for similar labeling of this compound. researchgate.net These labeled compounds are invaluable for quantitative analysis in biological systems and for elucidating the pharmacokinetic and pharmacodynamic properties of the drug.

Molecular Pharmacology and Receptor Interactions of Dimethylhistaprodifen

Histamine (B1213489) H1 Receptor Binding Affinity and Potency Characterization

The characterization of Dimethylhistaprodifen's interaction with the histamine H1 receptor (H1R) reveals a high-affinity binding profile. Its properties are typically elucidated through in vitro pharmacological assays that measure its ability to bind to the receptor and elicit a functional response.

Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com These assays utilize a radiolabeled ligand (a radioactive version of a known receptor-binding drug) that has a high affinity for the target receptor. revvity.com In the context of the H1 receptor, the tritiated antagonist [3H]-mepyramine is commonly used. benthamopen.comfrontiersin.orgnih.gov

The assay works on the principle of competition. giffordbioscience.com A fixed concentration of [3H]-mepyramine is incubated with a preparation of cells or membranes containing H1 receptors. nih.gov Increasing concentrations of the unlabeled test compound, such as this compound, are then added. giffordbioscience.com By competing for the same binding site, this compound displaces the [3H]-mepyramine from the receptor. The concentration of this compound required to inhibit 50% of the specific binding of [3H]-mepyramine (the IC50 value) is measured, from which the equilibrium dissociation constant (Ki) can be calculated. This Ki value represents the affinity of the compound for the receptor. giffordbioscience.com

Studies using this methodology on bovine aortic H1-receptors have demonstrated that this compound is a potent displacer of [3H]-mepyramine binding, indicating its high affinity for the receptor. nih.govresearchgate.net Specifically, it was found to have a Ki value of 4.9 nM. nih.govresearchgate.net

When compared to the endogenous ligand histamine and other related synthetic agonists, this compound demonstrates a significantly higher binding affinity for the H1 receptor. In studies on bovine aortic H1-receptors, the order of potency for displacing [3H]-mepyramine was determined to be: suprahistaprodifen > this compound > methylhistaprodifen (B1243362) > histaprodifen (B1243894) > histamine. nih.govresearchgate.netresearchgate.net Both this compound (Ki = 4.9 nM) and its analogue suprahistaprodifen (Ki = 4.3 nM) were the most potent displacers in this series. nih.govresearchgate.net

In terms of functional potency in certain tissue preparations, this compound also surpasses histamine. In studies on the guinea-pig ileum, this compound was found to be 2-3 times more potent than histamine. acs.orgnih.govresearchgate.net Similarly, in pithed and anaesthetized rats, this compound was shown to be a highly potent H1-receptor agonist, with a pED50 value of 8.12, compared to 7.55 for histaprodifen. nih.gov Another analysis assigned this compound a relative potency of 240, compared to a baseline of 100 for histamine. benthamopen.com

Radioligand Binding Assays (e.g., [3H]-Mepyramine Displacement)

Mechanisms of Receptor Engagement and Functional Selectivity

The interaction of this compound with the H1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. benthamopen.com However, its profile in activating these pathways shows notable differences compared to its parent compounds.

The activation of a GPCR by an agonist typically promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G-protein, a critical step in signal transduction. d-nb.info The influence of a ligand on this process can be assessed by observing whether its binding affinity is affected by the presence of GTP. For many agonists, GTP reduces their binding affinity. nih.gov

In molecular characterization studies using bovine aortic H1-receptors, the binding of histaprodifen, methylhistaprodifen, and suprahistaprodifen was found to be influenced by GTP. nih.govresearchgate.net In stark contrast, the binding of this compound was not affected by the addition of GTP. nih.govresearchgate.netresearchgate.net This finding suggests that this compound does not effectively promote or stabilize the high-affinity, G-protein-coupled state of the receptor in this particular experimental system.

Further investigation into the direct activation of G-proteins confirmed the unique behavior of this compound. In assays measuring G-protein activation, histamine and other histaprodifen analogues (histaprodifen, methylhistaprodifen, suprahistaprodifen) were shown to be activators. nih.govresearchgate.net The order of potency for G-protein activation among these agonists was: suprahistaprodifen > histamine > histaprodifen > methylhistaprodifen. nih.gov

Conversely, this compound did not activate G-proteins in this model system. nih.govresearchgate.netresearchgate.net This lack of G-protein activation, combined with its high binding affinity and the GTP-insensitivity of its binding, led researchers to conclude that this compound behaved as an antagonist in the bovine aortic H1-receptor model. nih.govresearchgate.net This is a significant point of differentiation, as its structural relatives are classified as agonists in the same system. nih.govresearchgate.net This suggests a complex pharmacological profile that may be dependent on the specific tissue or model system being studied, given its documented agonist effects in other functional assays. acs.orgnih.govnih.gov

Influence on GTP Binding and GTPase Activity

Ligand Bias and Receptor Conformation

Ligand bias describes the ability of a ligand to preferentially activate one signaling pathway over another when binding to a single receptor. This phenomenon arises from the stabilization of distinct receptor conformations by different ligands. biomolther.orgmdpi.comnih.gov In the case of this compound, evidence suggests it induces a unique receptor conformation at the histamine H1 receptor compared to the endogenous agonist, histamine.

Molecular dynamics simulations have revealed that the bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole (B134444) ring in this compound and its parent compound, histaprodifen, causes a notable difference in binding mode. wanfangdata.com.cn The imidazole ring of these compounds is positioned 'upside down' relative to histamine's orientation within the receptor's binding pocket. wanfangdata.com.cn This altered conformation facilitates an interaction between the Nπ-atom of the ligand's imidazole ring and the amino acid residue Tyr431 in the human H1 receptor. wanfangdata.com.cn

This distinct binding and induced conformation can lead to biased signaling, or at least differential receptor activation depending on the cellular context and species. A study on bovine aortic H1 receptors demonstrated this functional selectivity. nih.gov While this compound exhibited high affinity for the receptor, it failed to activate G-proteins in this specific system, effectively behaving as an antagonist. nih.gov This is in stark contrast to its parent compound, histaprodifen, and other analogues which acted as G-protein activators in the same assay. nih.gov This differential effect, where structurally related ligands binding to the same receptor elicit different functional outcomes (G-protein activation vs. no activation), is a hallmark of ligand- or system-biased signaling.

Receptor Occupancy and Dissociation Kinetics

Receptor occupancy (RO) refers to the fraction of a specific receptor pool that is bound by a ligand at a given time. nih.govmeliordiscovery.com It is a critical parameter in pharmacology, often correlating with the magnitude of the drug's effect. Dissociation kinetics, particularly the dissociation rate constant (k-off), describe how quickly a ligand unbinds from its receptor. frontiersin.org A slower dissociation rate (longer residence time) can lead to a more sustained pharmacological effect, even after the concentration of the free drug in the plasma has declined. frontiersin.org

These parameters are typically determined through in vitro radioligand binding assays or ex vivo studies following systemic administration of the compound. sygnaturediscovery.com While the concepts of receptor occupancy and dissociation kinetics are fundamental to understanding the full pharmacological profile of a compound like this compound, specific quantitative data from such studies for this particular ligand are not widely available in published scientific literature.

Species-Specific Receptor Interaction Profiles (e.g., Bovine Aortic H1 Receptors, Guinea Pig H1 Receptors)

The interaction of this compound with the H1 receptor exhibits significant species-dependent differences, leading to varied pharmacological profiles across different animal models. While it generally acts as a potent H1 agonist, its efficacy and even its classification as an agonist or antagonist can change depending on the species and tissue type.

In studies using guinea pig tissues, this compound is a potent H1 receptor agonist. On the guinea pig ileum, it displays partial agonism, and its functional potency is 2 to 3 times greater than that of histamine. wanfangdata.com.cn

In rat models, this compound is also a highly potent H1 agonist. In pithed, vagotomized rats, it causes a significant decrease in diastolic blood pressure, an effect sensitive to blockade by the H1-receptor antagonist dimetindene. nih.gov Its potency in this in vivo model was found to be significantly higher than the reference H1-agonist 2-(2-thiazolyl)ethanamine. nih.gov

Table 2: Species-Specific Pharmacological Profile of this compound at H1 Receptors

| Species/Tissue Model | Parameter | Value | Pharmacological Activity | Reference |

| Guinea Pig Ileum | Relative Potency | 2-3x Histamine | Partial Agonist | wanfangdata.com.cn |

| Pithed Rat (Blood Pressure) | pED50 | 8.12 | Potent Agonist | nih.gov |

| Bovine Aortic Membranes | Affinity (Ki) | 4.9 nM | High Affinity Ligand | nih.gov |

| Bovine Aortic Membranes | G-Protein Activation | Not observed | Antagonist | nih.gov |

In Vitro and Ex Vivo Mechanistic Studies

Cellular Assays for Receptor Activation and Signal Transduction

Cellular-level investigations confirm that Dimethylhistaprodifen's effects are mediated through the histamine (B1213489) H₁ receptor, triggering a cascade of intracellular events typical for this receptor class.

The histamine H₁ receptor is a Gαq/11-coupled protein. benthamopen.com Ligand binding to this receptor primarily activates phospholipase C, which in turn generates the second messengers inositol (B14025) 1,4,5-triphosphate (IP₃) and 1,2-diacylglycerol (DAG). benthamopen.com This signaling mechanism is the foundation for many of the receptor's pharmacological effects. benthamopen.com Studies on H₁ receptor agonists demonstrate their capacity to stimulate the hydrolysis of inositol phospholipids. benthamopen.comcore.ac.uk As a potent H₁ agonist, this compound is understood to initiate its action through this pathway, leading to the mobilization of intracellular calcium stores. benthamopen.com

Interestingly, one study examining the binding of histaprodifen (B1243894) analogues to human H₁ receptors expressed in Sf9 insect cells found that while this compound was a potent displacer of ³H-mepyramine binding, it did not appear to activate G-proteins in this specific cell-free model system, where it behaved more like an antagonist. researchgate.net This finding contrasts with its clear agonistic activity in functional studies on native rat and guinea pig tissues. researchgate.net

A direct consequence of IP₃ generation is the release of calcium (Ca²⁺) from intracellular stores. benthamopen.com The increase in cytosolic Ca²⁺ levels is a critical step that accounts for various pharmacological responses, including the contraction of smooth muscles. benthamopen.com The histamine H₄ receptor can also mediate calcium mobilization in certain cells like mast cells. dntb.gov.uanih.gov However, functional selectivity experiments have shown that this compound does not stimulate H₂, H₃, or other neurotransmitter receptors, underscoring its selectivity for the H₁ receptor. researchgate.net Therefore, its effects on calcium mobilization are attributed to its H₁ receptor agonism. Assays using human cell lines, such as HeLa cells that endogenously express the H₁ receptor, are standard methods for observing histamine-induced intracellular calcium mobilization. frontiersin.org

The accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is a signaling pathway primarily associated with the activation of histamine H₂ receptors, not H₁ receptors. benthamopen.comscribd.com Functional selectivity studies have confirmed that this compound does not stimulate H₂ receptors, and thus it is not expected to directly increase cAMP levels through this mechanism. researchgate.net Assays that measure the inhibition of forskolin-induced cAMP accumulation are often used to characterize the activity of Gᵢ-coupled receptors. nih.gov The lack of activity at the H₂ receptor distinguishes this compound as a selective H₁ agonist. researchgate.net

Calcium Mobilization Studies

Tissue-Level Pharmacological Responses

Ex vivo studies using isolated tissue preparations have been crucial in characterizing the functional activity of this compound, particularly its effects on smooth muscle contractility.

This compound has demonstrated potent activity as a partial agonist on the contractile H₁ receptors of the guinea-pig ileum. researchgate.netnih.gov In this preparation, its functional potency was found to be 2 to 3 times greater than that of histamine itself. researchgate.netnih.gov These contractile effects are sensitive to blockade by the selective H₁-receptor antagonist mepyramine. researchgate.netnih.gov The guinea pig ileum is a classic model for studying smooth muscle stimulants and their antagonists. nih.govnih.govsheffbp.co.uknih.gov

In studies on endothelium-denuded rat aorta, this compound also acts as a partial agonist, inducing contraction. researchgate.netnih.gov The agonist effects in the rat aorta were also blocked by mepyramine. researchgate.net

| Compound | Relative Functional Potency (vs. Histamine) | Receptor Action | Reference |

|---|---|---|---|

| This compound | 2-3x more potent | Partial Agonist | nih.gov, researchgate.net |

| Histamine | 1x (Reference) | Full Agonist | nih.gov, researchgate.net |

| Methylhistaprodifen (B1243362) | 3-5x more potent | Partial Agonist | nih.gov, researchgate.net |

The vascular endothelium plays a critical role in modulating the effects of this compound in aortic preparations. In rat aortic rings with an intact endothelium, this compound causes relaxation. researchgate.netnih.gov This vasodepressor response is attenuated by inhibitors of nitric oxide (NO) synthase, indicating that the relaxation is mediated by endothelium-derived NO. nih.gov

Investigation of Agonistic, Partial Agonistic, and Antagonistic Behavior in Different Model Systems

This compound has been identified as a potent and selective ligand for the histamine H₁-receptor, though its pharmacological classification as an agonist, partial agonist, or antagonist appears to be dependent on the specific model system and tissue used for evaluation. dntb.gov.uabenthamopen.comdntb.gov.ua

In functional in vitro studies on guinea pig tissues, this compound demonstrates potent H₁-receptor agonist properties. On the guinea pig ileum, it acts as a partial agonist, exhibiting a functional potency two to three times greater than that of histamine. benthamopen.comnih.gov Specifically, it showed a relative potency of 242 compared to histamine, which was set at a baseline of 100. researchgate.net Similarly, it displayed partial agonistic activity on the endothelium-denuded aorta of the guinea pig. benthamopen.comnih.gov The agonistic effects in these guinea pig models were sensitive to blockade by the selective H₁-receptor antagonist, mepyramine. benthamopen.com

Studies using rat tissues also support its role as an H₁-receptor agonist. In precontracted rat aortic rings with intact endothelium, this compound induced relaxation, a characteristic of H₁-receptor-mediated vasodilation, while displaying partial agonism. benthamopen.comnih.gov Furthermore, ex vivo studies in pithed and anaesthetized rats have shown that this compound is a highly potent H₁-receptor agonist, causing a dose-dependent decrease in diastolic blood pressure. dntb.gov.uanih.govmdpi.com

In contrast, molecular studies using a different model system revealed antagonistic behavior. In a study on bovine aortic H₁-receptors, this compound was found to act as an antagonist. dntb.gov.ua While it displayed high affinity for the receptor, it did not activate G-proteins, and its binding was not influenced by GTP, which is inconsistent with agonistic activity in this model. dntb.gov.ua This suggests that this compound exhibits species- and tissue-dependent functional activity. dntb.gov.uaresearchgate.net

For the human H₁-receptor, this compound is classified as a full agonist, according to the IUPHAR/BPS Guide to PHARMACOLOGY, with a pKi value of 6.4. researchgate.net Functional selectivity experiments have shown that this compound does not significantly stimulate H₂, H₃, or several other neurotransmitter receptors, highlighting its selectivity for the H₁-receptor. benthamopen.comnih.gov

Table 1: Summary of this compound's H₁-Receptor Activity in Various Model Systems

| Model System | Tissue/Receptor | Observed Behavior | Potency/Remarks | Citations |

|---|---|---|---|---|

| Guinea Pig | Ileum | Partial Agonist | 2-3 times more potent than histamine. | benthamopen.comnih.govresearchgate.net |

| Guinea Pig | Endothelium-denuded aorta | Partial Agonist | Potent contractile response. | benthamopen.comnih.gov |

| Rat | Aortic rings (intact endothelium) | Partial Agonist | Induced relaxation. | benthamopen.comnih.gov |

| Rat | Pithed and anaesthetized (in vivo) | Agonist | Highly potent vasodepressor response. | dntb.gov.uanih.govmdpi.com |

| Bovine | Aortic H₁-receptors | Antagonist | High affinity (Ki=4.9 nM) but no G-protein activation. | dntb.gov.ua |

| Human | H₁-Receptor | Full Agonist | pKi = 6.4. | researchgate.net |

Computational Chemistry and Molecular Modeling of Dimethylhistaprodifen

Molecular Docking Simulations for Receptor Binding Site Elucidation

Molecular docking simulations have been employed to predict the preferred binding orientation of Dimethylhistaprodifen within the orthosteric binding pocket of the histamine (B1213489) H1 receptor. These computational studies are fundamental in understanding the initial ligand recognition process. Models of the human H1 receptor, often built by homology to related G-protein coupled receptor (GPCR) crystal structures like the β2-adrenoceptor or based on the H1R crystal structure itself, serve as the template for these simulations. jocpr.comuniversiteitleiden.nl

Docking studies suggest that histaprodifens, including the dimethylated analogue, adopt a binding mode that is remarkably different from that of the endogenous agonist, histamine. acs.orgnih.gov This distinct orientation is largely dictated by the bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole (B134444) ring. acs.org This substituent forces the entire molecule into a new position, influencing the location of the protonated amine and the orientation of the imidazole core within the binding site. acs.org

The binding of this compound to the H1 receptor is stabilized by a network of specific molecular interactions. Like other biogenic amine receptor ligands, a crucial interaction is the formation of an ionic bond between the protonated dimethylamino group of the ligand and the highly conserved aspartate residue (Asp107 in TM3) in the receptor. jocpr.comacs.org

However, the most significant departure from the binding mode of histamine lies in the orientation of the imidazole ring. Molecular modeling suggests that the imidazole ring of histaprodifens is positioned 'upside down' in comparison to histamine. acs.org This inverted orientation facilitates a hydrogen bond between the Nπ-atom of the imidazole ring and the hydroxyl group of a tyrosine residue (Tyr431) in transmembrane helix 6 (TM6). acs.org

Furthermore, the 3,3-diphenylpropyl group engages in extensive hydrophobic and van der Waals interactions with a hydrophobic pocket formed by aromatic residues within the transmembrane domains. Key residues contributing to this hydrophobic pocket in the H1 receptor include those in TM3, TM5, and TM6, such as Trp428, Phe432, and Phe435. acs.orgmdpi.com These extensive hydrophobic interactions are believed to contribute significantly to the high affinity of histaprodifens compared to histamine. nih.govresearchgate.net

| Interaction Type | Ligand Moiety | Receptor Residue(s) | Transmembrane Helix |

| Ionic Interaction | Protonated Dimethylamino Group | Asp107 | TM3 |

| Hydrogen Bonding | Imidazole Nπ-atom | Tyr431 | TM6 |

| Hydrophobic Interactions | 3,3-Diphenylpropyl Group | Trp428, Phe432, Phe435 | TM6 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations have been utilized to refine the binding poses obtained from docking studies and to analyze the dynamic behavior and stability of the this compound-H1R complex over time. nih.govresearchgate.net These simulations provide a more realistic representation of the physiological environment by allowing for flexibility of both the ligand and the receptor. researchgate.net

MD studies on histaprodifens confirmed the remarkable differences in the binding mode compared to histamine. acs.orgnih.gov The simulations demonstrated that the alternative binding orientation, with the protonated Nα-atom positioned more between TM3 and TM6, is stable. acs.org This reorientation is a direct consequence of the space-filling diphenylpropyl substituent and is thought to be a key factor in explaining the increased relative potency and maximum effect of histaprodifens. acs.org

The interaction of this compound occurs deep within the binding pocket formed by the transmembrane (TM) helices of the H1 receptor. researchgate.netnih.gov MD simulations have been crucial for understanding how the ligand settles into this pocket and interacts with specific TM domains. nih.gov

The primary interactions involve:

TM3: Anchors the ligand via the critical ionic bond with Asp107. universiteitleiden.nlacs.org

TM5 & TM6: Form the walls of the binding pocket, offering numerous contact points. Residues in these helices, particularly the aromatic ones like Trp428 (TM6), Tyr431 (TM6), and Phe432 (TM6), create a hydrophobic environment that accommodates the diphenylpropyl tail of this compound. acs.orgacs.orgmdpi.com The unique 'upside down' placement of the imidazole ring leads to specific interactions with TM6. acs.org

TM4: This helix is also part of the aromatic ligand-binding pocket, with residues like Trp158 (W4.56) being important for ligand binding. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. scribd.com For histamine H1 receptor ligands, 3-D QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to understand the structural requirements for binding. researchgate.net While specific QSAR studies focusing solely on this compound are not extensively detailed, it has been included in broader analyses of H1R ligands, and its properties help inform these models. researchgate.net

Structure-activity relationship (SAR) studies, supported by molecular modeling, have provided clear correlations for the histaprodifen (B1243894) series. nih.govresearchgate.net

3,3-Diphenylpropyl Substituent: This bulky group at the 2-position of the imidazole is the most critical feature. It is responsible for a 20- to 100-fold increase in H1R affinity for histaprodifens compared to histamine and dictates the alternative binding mode. nih.govresearchgate.net This group is typically found in H1R antagonists, making its presence in a potent agonist remarkable. researchgate.net

Nα-Alkylation: The potency of histaprodifens is modulated by substitution on the terminal amine. While histaprodifen itself is a full agonist, methylation (Methylhistaprodifen) and dimethylation (this compound) lead to compounds with even greater functional potency than histamine, though they act as partial agonists in some assays. acs.orgnih.govresearchgate.net this compound was found to be 2-3 times more potent than histamine. acs.orgnih.gov

Ethylamine (B1201723) Side Chain: The length of the alkyl chain connecting the imidazole ring to the terminal amine is crucial for agonist activity, with the ethylamine moiety being optimal.

| Compound | Key Structural Difference from Histamine | Relative H1R Affinity (vs. Histamine) | Relative Functional Potency (vs. Histamine) |

| Histaprodifen | 2-(3,3-diphenylpropyl) substituent | 20-100x higher | Equipotent (full agonist) |

| Methylhistaprodifen (B1243362) | 2-(3,3-diphenylpropyl) & Nα-methyl | 20-100x higher | 3-5x higher (partial agonist) |

| This compound | 2-(3,3-diphenylpropyl) & Nα-dimethyl | 20-100x higher | 2-3x higher (partial agonist) |

Data sourced from Elz et al. (2000) acs.orgnih.govresearchgate.net

QSAR models, once validated, can serve as powerful predictive tools for the design of novel analogues with desired pharmacological properties. researchgate.netscribd.com A 3-D QSAR model developed for a series of tetralin-based H1R antagonists was also informed by the structural features of known ligands like this compound. researchgate.net Such models establish the key steric and electronic features required for high-affinity binding. researchgate.net

For the histaprodifen series, these models would highlight the importance of:

A positively charged center (the protonated amine) positioned to interact with Asp107 in TM3.

A large, hydrophobic region corresponding to the diphenylpropyl group that can occupy the hydrophobic pocket.

A hydrogen bond-accepting feature (the Nπ-atom of the imidazole) correctly oriented to interact with Tyr431 in TM6.

By quantifying these features, QSAR models can be used to virtually screen new chemical entities based on the this compound scaffold, predicting their binding affinity and helping to prioritize the synthesis of novel analogues with potentially enhanced potency or selectivity.

Correlation of Structural Features with Binding Affinity and Functional Potency

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a pivotal component of computational chemistry and drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. In the context of this compound, a potent and selective histamine H1-receptor agonist, pharmacophore modeling serves as a valuable tool for designing novel ligands with desired pharmacological profiles.

The development of a pharmacophore model for ligands related to this compound is informed by detailed structure-activity relationship (SAR) studies and molecular modeling investigations, such as molecular dynamics simulations. These studies have revealed crucial insights into the binding mode of histaprodifen and its analogues, including this compound, at the human histamine H1 receptor. acs.orgnih.gov

A key finding from molecular dynamics simulations is that the binding orientation of histaprodifens, including this compound, differs significantly from that of the endogenous ligand, histamine. acs.orgnih.gov This distinction is primarily attributed to the bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole ring. This substituent induces an 'upside-down' placement of the imidazole ring within the receptor's binding pocket. acs.orgnih.govresearchgate.net This altered orientation is believed to contribute to the enhanced potency of these compounds. acs.orgnih.govresearchgate.net

Based on the known structural features of this compound and its interaction with the H1 receptor, a putative pharmacophore model for H1 receptor agonists of this class can be constructed. The key features of such a model would likely include:

A positively ionizable feature: Representing the protonated aliphatic amino group (the Nα,Nα-dimethylaminoethyl side chain) of this compound, which is crucial for the initial ionic interaction with key acidic residues in the receptor, such as Asp107 in transmembrane helix 3 (TM3).

Two hydrophobic/aromatic regions: Corresponding to the two phenyl rings of the 3,3-diphenylpropyl group. These features are essential for establishing van der Waals and hydrophobic interactions within a lipophilic pocket of the receptor.

A hydrogen bond acceptor/donor feature: Representing the imidazole ring. The unique 'upside-down' binding mode positions the Nπ-H of the imidazole ring to potentially act as a hydrogen bond donor to residues like Tyr431 in TM6, while the Nτ atom can act as a hydrogen bond acceptor. acs.org

The spatial arrangement and distances between these pharmacophoric features are critical for defining the model and for its utility in virtual screening and de novo ligand design.

Table 1: Key Pharmacophoric Features of a this compound-Based H1 Agonist Model

| Pharmacophoric Feature | Corresponding Moiety in this compound | Putative Interacting Receptor Residue(s) |

| Positively Ionizable Center | Dimethylaminoethyl side chain | Asp107 (TM3) |

| Hydrophobic/Aromatic Region 1 | Phenyl ring 1 | Lipophilic pocket |

| Hydrophobic/Aromatic Region 2 | Phenyl ring 2 | Lipophilic pocket |

| Hydrogen Bond Donor/Acceptor | Imidazole ring | Tyr431 (TM6), Asn198 (TM5) |

The functional potency of this compound and its analogues provides critical data for refining and validating any proposed pharmacophore model. For instance, this compound has demonstrated a functional potency that is 2-3 times greater than that of histamine in certain in vitro assays. acs.orgnih.gov Such quantitative data is invaluable for developing 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA), which can complement pharmacophore models by correlating the 3D steric and electrostatic fields of molecules with their biological activity. researchgate.net

It is noteworthy that in some experimental systems, such as the bovine aortic H1-receptor model, this compound has been observed to act as an antagonist, in contrast to its agonistic activity in other models. nih.gov This highlights the complexity of its pharmacology and suggests that different pharmacophore models may be necessary to explain its activity in different species or tissue types.

Analytical Methodologies for Dimethylhistaprodifen Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural elucidation of newly synthesized Dimethylhistaprodifen rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. 1H-NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to one another. researchgate.netresearchgate.net For instance, specific chemical shifts (δ) can be assigned to the protons of the imidazole (B134444) ring, the diphenylpropyl substituent, and the dimethylamino group. researchgate.netresearchgate.net Furthermore, advanced NMR techniques like 13C-NMR, COSY, and HMBC can be employed for a more detailed structural assignment. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation patterns. researchgate.netscribd.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. scribd.com Electrospray ionization (ESI) is a commonly used technique in the mass spectrometric analysis of related histamine (B1213489) analogs. scribd.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the this compound molecule. researchgate.net Characteristic absorption bands can identify key structural features such as N-H and C-H bonds within the imidazole ring and the alkyl chain. researchgate.netresearchgate.net

Table 1: Spectroscopic Data for the Characterization of this compound and Related Compounds

| Technique | Instrumentation Example | Observations for this compound & Analogs | Reference |

| 1H-NMR | Not specified | Provides chemical shifts for protons in the imidazole ring and substituent groups, confirming the overall structure. | researchgate.net |

| Mass Spectrometry | Agilent 1100 with LC/MSD trap or LCQ Deca ion trap | Used for the determination of molecular mass. | researchgate.net |

| IR Spectroscopy | Not specified | Used to identify characteristic functional groups. | researchgate.netresearchgate.net |

Note: Specific spectral data for this compound is often presented within the context of its synthesis and comparison to related histaprodifen (B1243894) analogs.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. scribd.com When coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC allows for the accurate quantification of the compound. scribd.com The choice of the stationary phase (e.g., C18 column) and the mobile phase is critical for achieving optimal separation.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be utilized for the analysis of this compound, particularly for assessing its volatility and thermal stability. scribd.com However, due to the polar nature of the molecule, derivatization might be necessary to improve its chromatographic properties.

The purity of the final compound is crucial for accurate pharmacological evaluation, and chromatographic methods provide the necessary resolution to detect and quantify any potential impurities. europeanpharmaceuticalreview.com

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Typical Use | Key Parameters | Reference |

| HPLC | Purity assessment and quantification | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength (UV) or mass analyzer settings (MS). | scribd.com |

| GC-MS | Purity and structural analysis | Column type, temperature program, carrier gas flow rate, ionization method, and mass analyzer settings. | scribd.com |

| LC-MS/MS | Sensitive quantification | Precursor and product ion selection, collision energy. | scribd.com |

Development of Bioanalytical Methods for in vitro and ex vivo Sample Analysis (e.g., tissue homogenates, cell lysates)

To understand the pharmacological effects of this compound, it is essential to measure its concentration in biological matrices.

In in vitro studies, such as those involving cell cultures, bioanalytical methods are developed to quantify this compound in cell lysates . researchgate.net For instance, studies on histamine H1 receptor binding often utilize mock-transfected CHO-K1 cells. researchgate.net Analysis of this compound in these lysates helps to correlate its concentration with the observed biological response.

For ex vivo analysis, methods are required to measure the compound in tissue homogenates . benthamopen.com For example, after administration of the compound to an animal model, tissues of interest (e.g., from the gastrointestinal tract, central nervous system, or vascular system) are collected and homogenized. benthamopen.com The concentration of this compound in these homogenates can then be determined using sensitive techniques like LC-MS/MS. This allows researchers to study its distribution and target engagement. scribd.com The development of these methods often involves careful sample preparation, including protein precipitation and solid-phase extraction, to remove interfering substances from the biological matrix.

Table 3: Bioanalytical Applications for this compound Research

| Sample Type | Analytical Goal | Example Technique | Reference |

| Cell Lysates | Quantify compound concentration in in vitro receptor binding or functional assays. | LC-MS/MS | researchgate.netscribd.com |

| Tissue Homogenates | Determine compound distribution and concentration in specific tissues ex vivo. | LC-MS/MS | scribd.combenthamopen.com |

| Bovine Aortic H1-Receptor Binding Sites | Determine affinity through displacement of radioligands like [3H]-mepyramine. | Radioligand Binding Assay | nih.gov |

Theoretical Implications and Future Research Directions

Contribution of Dimethylhistaprodifen Research to Understanding Histamine (B1213489) H1 Receptor Biology

Research into this compound has significantly refined the understanding of histamine H1 receptor biology. As a potent and selective H1-receptor agonist, it provides a clearer lens through which to view receptor function compared to the endogenous ligand, histamine, which also interacts with other histamine receptor subtypes (H2, H3, H4).

This compound and its parent compounds, histaprodifen (B1243894) and methylhistaprodifen (B1243362), have been shown to be highly potent H1-receptor agonists, with potencies exceeding that of histamine in some functional assays. nih.gov In studies on the guinea-pig ileum, this compound displayed a functional potency 2 to 3 times higher than histamine. acs.orgnih.gov This enhanced potency, coupled with high selectivity over H2 and H3 receptors, allows researchers to isolate and characterize H1-receptor-mediated pathways with greater precision. acs.orgnih.gov

Molecular characterization studies have revealed that this compound is a potent displacer of the H1-receptor antagonist ³H-mepyramine, indicating its high affinity for the receptor binding site. nih.gov Interestingly, while its analogues like histaprodifen and methylhistaprodifen show binding characteristics influenced by GTP and actively stimulate G-proteins, this compound's binding was not affected by GTP in one study on bovine aortic H1-receptors, where it behaved more like an antagonist. nih.gov This highlights that even within the same chemical family, subtle structural changes can lead to different interactions at the molecular level, providing valuable information on the receptor's conformational states and its coupling to G-proteins. This heterogeneity among histaprodifens suggests they are powerful probes for exploring the nuances of H1-receptor activation and signaling. nih.gov

Table 1: Comparative Potency and Affinity of Histaprodifen Analogues at H1 Receptors

| Compound | Assay System | Parameter | Potency/Affinity | Reference |

|---|---|---|---|---|

| Histamine | Guinea-Pig Ileum | Relative Potency | 1 (baseline) | acs.orgnih.gov |

| This compound | Guinea-Pig Ileum | Relative Potency | 2-3x Histamine | acs.orgnih.gov |

| Methylhistaprodifen | Guinea-Pig Ileum | Relative Potency | 3-5x Histamine | acs.orgnih.gov |

| This compound | Pithed Rat (in vivo) | pED50 (Vasodepression) | 8.12 | nih.gov |

| Methylhistaprodifen | Pithed Rat (in vivo) | pED50 (Vasodepression) | 8.43 | nih.gov |

| This compound | Bovine Aortic H1-Receptor | Ki (nM) | 4.9 | nih.gov |

Potential for Developing Novel Pharmacological Tools Based on the this compound Scaffold

The chemical structure of this compound, characterized by a 3,3-diphenylpropyl substituent on the imidazole (B134444) nucleus, represents a versatile scaffold for the development of new pharmacological tools. acs.orgnih.gov The success of the histaprodifen series in generating highly potent and selective H1 agonists demonstrates the value of this core structure. acs.orgnih.govresearchgate.net

The scaffold allows for systematic chemical modifications that can fine-tune a compound's pharmacological profile. By altering the substitution at the Nα-position of the ethylamine (B1201723) side chain (from histaprodifen to methyl- and this compound), researchers have been able to modulate agonist potency. acs.orgnih.gov Further exploration has shown that creating higher homologues can even shift the activity from agonism to antagonism, while lower homologues act as weak partial agonists. acs.orgnih.gov This illustrates that the histaprodifen backbone is a privileged structure that can be decorated to produce ligands with a desired mode of action, from full agonists to partial agonists and antagonists. acs.orgnih.gov The synthesis of other analogues, such as suprahistaprodifen and bis-histaprodifen, further underscores the chemical tractability and pharmacological potential of this scaffold for creating novel research probes. researchgate.net

Exploration of Structure-Activity Relationships for Targeted Receptor Modulation

The study of this compound and its analogues provides a classic case study in structure-activity relationships (SAR). The key structural features determining the interaction with the H1 receptor are the imidazole ring, the ethylamine side chain, and the bulky 3,3-diphenylpropyl group at the 2-position of the imidazole. acs.orgnih.gov

Molecular dynamics simulations have offered profound insights into this SAR. Unlike histamine, the histaprodifen family of compounds is believed to adopt a different orientation within the H1 receptor's binding pocket. acs.orgnih.gov The bulky diphenylpropyl group forces the imidazole ring into an "upside-down" position compared to histamine. nih.gov This alternative binding mode allows for different interactions with key amino acid residues in the transmembrane domains of the receptor, which can explain the observed increase in potency for compounds like methylhistaprodifen and this compound. acs.orgnih.gov

The SAR for this class of compounds is further detailed by examining specific modifications:

Nα-Substitution : The addition of methyl groups at the terminal amine (Nα) influences potency. While methylhistaprodifen is often the most potent agonist in the series, this compound also shows potency significantly greater than histamine. nih.govacs.orgnih.gov

Chain Homologation : Lengthening or shortening the propyl chain of the 3,3-diphenylpropyl group can drastically alter activity. Two higher homologues were found to be silent antagonists, demonstrating that subtle changes in the lipophilic moiety can switch the pharmacological action from activation to blockade. acs.orgnih.gov

Other Analogues : The creation of more complex derivatives, such as Nα-imidazolylethylhistaprodifen (suprahistaprodifen), has yielded compounds with exceptionally high affinity for the H1 receptor. nih.gov

Table 2: Structure-Activity Relationship Highlights for the Histaprodifen Scaffold

| Compound/Analogue Class | Key Structural Modification | Resulting Activity at H1 Receptor | Reference |

|---|---|---|---|

| Histaprodifen | Unsubstituted Nα-amine | Full Agonist (ileum) | acs.orgnih.gov |

| Methylhistaprodifen | Nα-methyl substitution | Potent Partial Agonist | acs.orgnih.gov |

| This compound | Nα,Nα-dimethyl substitution | Potent Partial Agonist | acs.orgnih.gov |

| Higher Homologues | Lengthened diphenylalkyl chain | Silent Antagonist | acs.orgnih.gov |

| Lower Homologues | Shortened diphenylalkyl chain | Weak Partial Agonist | acs.orgnih.gov |

Hypothetical Applications in in vivo Research Models for Mechanistic Studies

The high potency and selectivity of this compound make it an excellent tool for in vivo mechanistic studies, avoiding the confounding effects of activating other histamine receptor subtypes.

Research in pithed, vagotomized rats has already demonstrated this utility. In this model, this compound induces a dose-dependent decrease in diastolic blood pressure. nih.gov This vasodepressor effect was shown to be mediated exclusively by the H1 receptor, as it was blocked by the H1-receptor antagonist dimetindene but was unaffected by antagonists for H2, H3, α-adrenergic, or β-adrenergic receptors. nih.gov This provides a clean in vivo system to study the downstream signaling of H1-receptor activation in the cardiovascular system, such as the involvement of nitric oxide synthase. nih.gov

Hypothetically, this compound could be applied to numerous other non-clinical in vivo models to dissect H1-receptor functions. For instance, it could be used in animal models of inflammation to specifically probe the role of H1 receptors in processes like vascular permeability and immune cell recruitment, separate from the influences of other histamine receptors. In neuroscience, local administration into specific brain regions of animal models could help map the H1-receptor's role in regulating arousal, the sleep-wake cycle, and cognitive functions, areas where the central histamine system is known to be involved. researchgate.net

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

While no studies have explicitly combined this compound with a systems biology approach yet, its properties make it an ideal candidate for such research. Systems biology aims to understand the larger picture of how biological components interact by integrating data from multiple levels of biological organization.

A highly selective ligand like this compound can be used as a specific "perturbagen" to activate a single node (the H1 receptor) within the complex signaling network of a cell or organism. By applying this compound and then using high-throughput techniques like transcriptomics, proteomics, or metabolomics, researchers could map the comprehensive downstream effects of H1-receptor activation.

For example, one could treat a relevant cell culture (like endothelial cells or smooth muscle cells) with this compound and analyze the resulting changes in gene expression and protein phosphorylation. This data could then be used to build or refine computational models of the histamine signaling pathway. These models could help predict how the H1 receptor network interacts with other signaling pathways (e.g., those for prostaglandins (B1171923) or leukotrienes) and how this integrated system behaves in both physiological and pathophysiological states. The well-defined in vitro and in vivo effects of this compound provide the precise, high-quality data needed to validate and improve these complex systems-level models. nih.govacs.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Dimethylhistaprodifen and ensuring reproducibility?

- Methodological Answer : Synthesis should follow protocols validated in peer-reviewed studies, such as those involving selective H1-receptor agonist activity testing. Key steps include:

- Reagent selection : Use high-purity precursors (e.g., histaprodifen derivatives) with documented synthesis pathways .

- Characterization : Employ nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity. For novel compounds, provide full spectral data .

- Reproducibility : Include detailed reaction conditions (temperature, solvent ratios, catalyst concentrations) in the main manuscript or supplementary materials .

Q. How can researchers confirm this compound’s selective binding to histamine H1 receptors in vitro?

- Methodological Answer : Use competitive radioligand binding assays with tissues or cell lines expressing H1 receptors (e.g., rat brain membranes).

- Controls : Compare displacement curves with reference antagonists (e.g., mepyramine) to validate specificity .

- Data interpretation : Calculate IC50 values and Hill coefficients to assess binding affinity and cooperativity. Cross-validate results using functional assays (e.g., GTPγS binding) .

Q. What criteria should guide the assessment of this compound’s purity for pharmacological studies?

- Methodological Answer :

- Analytical thresholds : Purity ≥95% confirmed via HPLC with UV detection at relevant wavelengths (e.g., 254 nm for aromatic compounds) .

- Batch documentation : Record lot numbers, storage conditions, and stability tests to mitigate variability in experimental outcomes .

Advanced Research Questions

Q. How should researchers address discrepancies between in vivo and in vitro efficacy data for this compound?

- Methodological Answer :

- Hypothesis-driven analysis : Evaluate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify plasma/tissue concentrations in animal models .

- Experimental redesign : Compare dose-response curves across models (e.g., anesthetized vs. conscious rats) to isolate confounding variables like autonomic reflexes .

- Statistical validation : Apply mixed-effects models to account for inter-subject variability .

Q. What computational strategies are effective for modeling this compound’s receptor interactions when structural data is limited?

- Methodological Answer :

- Homology modeling : Use known H1-receptor structures (e.g., from cryo-EM studies) to predict ligand-binding pockets .

- Molecular dynamics simulations : Simulate ligand-receptor interactions under physiological conditions (e.g., lipid bilayer embedding) to assess stability and binding kinetics .

- Validation : Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning of putative binding residues) .

Q. How can researchers systematically analyze contradictory findings in studies on this compound’s tissue-specific effects?

- Methodological Answer :

- Literature synthesis : Create a matrix comparing variables such as tissue source, receptor density, and experimental protocols (e.g., agonist concentration ranges) .

- Meta-analysis : Apply random-effects models to quantify heterogeneity across studies, with subgroup analyses for species, assay types, and endpoints .

- Bias assessment : Use tools like ROBVIS to evaluate methodological quality and publication bias in existing datasets .

Q. What experimental designs are optimal for investigating this compound’s role in modulating histaminergic signaling pathways with cross-talk to other receptors?

- Methodological Answer :

- Pathway mapping : Use transcriptomic (RNA-seq) and proteomic (phospho-antibody arrays) approaches to identify downstream targets (e.g., MAPK/ERK pathways) .

- Co-stimulation assays : Test combinatorial effects with ligands of Gq-coupled receptors (e.g., muscarinic or adrenergic agonists) to assess cross-talk .

- Data integration : Apply systems biology tools (e.g., Cytoscape) to visualize network interactions and prioritize nodes for functional validation .

Methodological Best Practices

- Data Management : Maintain raw datasets (e.g., spectral files, dose-response curves) in FAIR-compliant repositories with metadata tags for easy retrieval .

- Ethical Reporting : Disclose all negative or inconclusive results to avoid publication bias, particularly in studies involving animal models .

- Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to validate hypotheses across multiple methodological frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.